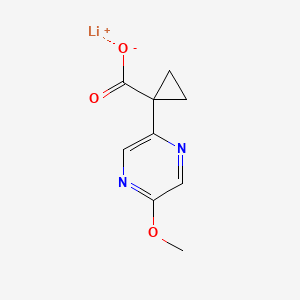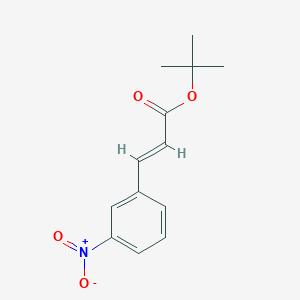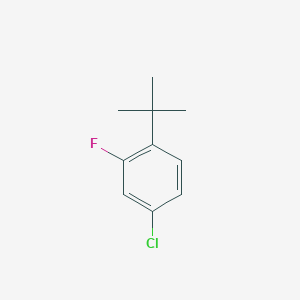
(S)-2-(1-Aminoethyl)-3-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Aminoethyl)-3-bromophenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring. The compound’s chirality arises from the asymmetric carbon atom bonded to the amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-3-bromophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method leverages the specificity and efficiency of biocatalysts to produce the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts due to their ability to provide high yields and enantiomeric purity. The process typically includes the expression of engineered transaminases in host cells, followed by the conversion of suitable substrates under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Aminoethyl)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted phenols or amines.
Aplicaciones Científicas De Investigación
(S)-2-(1-Aminoethyl)-3-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a chiral ligand in asymmetric synthesis and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(1-Aminoethyl)-phenol: Similar in structure but lacks the bromine atom.
(S)-2-(1-Aminoethyl)-phenol: Similar but without the bromine substitution.
(S)-2-(1-Aminoethyl)-4-bromophenol: Similar but with the bromine atom at a different position.
Uniqueness
(S)-2-(1-Aminoethyl)-3-bromophenol is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can influence the compound’s interaction with enzymes and receptors, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
2-[(1S)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clave InChI |
PFHXRVCVKNKTBY-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC=C1Br)O)N |
SMILES canónico |
CC(C1=C(C=CC=C1Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




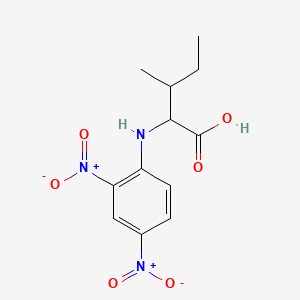
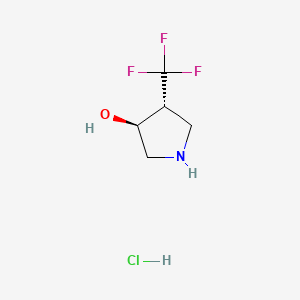
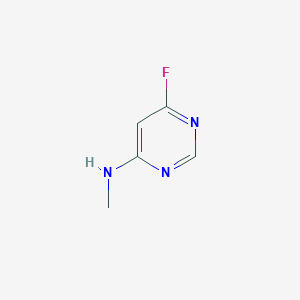
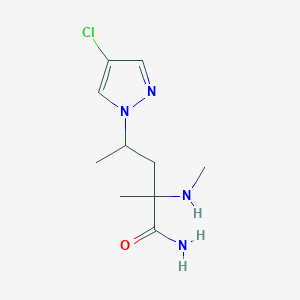
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
